molecular formula C8H5BrF2O2 B1271241 5-Bromo-2-(difluoromethoxy)benzaldehyde CAS No. 329269-64-9

5-Bromo-2-(difluoromethoxy)benzaldehyde

Cat. No.: B1271241
CAS No.: 329269-64-9
M. Wt: 251.02 g/mol
InChI Key: ZBACSCSIFOHNAE-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

5-Bromo-2-(difluoromethoxy)benzaldehyde derivatives have demonstrated significant potential in the fields of antioxidant, antimicrobial, and anticancer research. For instance, certain synthesized derivatives exhibited higher antioxidant capacity in various methods compared to standard antioxidants. Additionally, these compounds showed notable antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger. In terms of anticancer properties, certain derivatives displayed significant cytotoxic activity against the MCF-7 breast adenocarcinoma cell line (Konuş et al., 2019).

Synthesis Methods

The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a sequence that includes selective palladium-catalyzed ortho-bromination. This method signifies an advancement in the chemical synthesis of such compounds, which can have diverse applications in scientific research (Dubost et al., 2011).

Organic Chemistry and Catalysis

In organic chemistry, brominated benzaldehyde derivatives are crucial in reactions like catalytic air-oxidation of certain alcohols to aldehydes. The mechanisms involved in these reactions provide valuable insights into the field of catalysis and organic synthesis (Partenheimer & Grushin, 2001).

Material Science and Coordination Chemistry

These compounds are also significant in material science and coordination chemistry. For instance, they are used in the synthesis of nickel(II) complexes with ONS and ONN chelating thiosemicarbazones. Such complexes are characterized by physico-chemical and spectroscopic methods, contributing to the understanding of coordination compounds (Güveli et al., 2009).

Environmental Chemistry

Furthermore, studies on the deoxygenation of similar benzaldehydes over modified catalysts, such as gallium-modified ZSM-5, contribute to environmental chemistry by understanding the reaction mechanisms and exploring cleaner chemical processes (Ausavasukhi et al., 2009).

Safety and Hazards

The compound has been classified with the hazard statements H301 and H411 . The precautionary statements include P264, P270, P273, P301+P310, P321, P330, P391, P405, and P501 . These statements indicate that the compound is toxic if swallowed and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACSCSIFOHNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366428
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329269-64-9
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(difluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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